Pentyl 2-ethylbutanoate
Description
Structure
3D Structure
Properties
CAS No. |
5129-49-7 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
pentyl 2-ethylbutanoate |
InChI |
InChI=1S/C11H22O2/c1-4-7-8-9-13-11(12)10(5-2)6-3/h10H,4-9H2,1-3H3 |
InChI Key |
PQIYTFKEWTVAEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C(CC)CC |
Origin of Product |
United States |
Synthetic Methodologies for Pentyl 2 Ethylbutanoate
Acid-Catalyzed Esterification Pathways
Acid-catalyzed esterification remains a fundamental and widely practiced method for synthesizing esters like pentyl 2-ethylbutanoate. This process typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.
Fischer Esterification Modifications and Optimizations
Fischer-Speier esterification is the classic method for producing esters by refluxing a carboxylic acid and an alcohol with a strong acid catalyst. ausetute.com.aumdpi.com For this compound, this involves the reaction of 2-ethylbutanoic acid with pentanol (B124592), typically catalyzed by a mineral acid like concentrated sulfuric acid or hydrochloric acid. scribd.comuobaghdad.edu.iq
The reaction is an equilibrium process, and several strategies are employed to drive it towards the formation of the ester product, in accordance with Le Chatelier's Principle. uobaghdad.edu.iqcerritos.edu Common optimization techniques include:
Using an Excess of a Reactant : Increasing the concentration of either the alcohol (pentanol) or the carboxylic acid (2-ethylbutanoic acid), particularly the less expensive one, can shift the equilibrium to favor the product. uobaghdad.edu.iq
Removal of Water : As water is a product of the reaction, its continuous removal from the reaction mixture by methods such as azeotropic distillation with a Dean-Stark apparatus can significantly increase the ester yield. uobaghdad.edu.iq
Catalyst Choice : While sulfuric acid is common, other Brønsted or Lewis acid catalysts can be used. mdpi.comrsc.org The choice of catalyst can influence reaction rates and selectivity.
The mechanism involves the protonation of the carbonyl oxygen of 2-ethylbutanoic acid by the catalyst, which enhances its electrophilicity. The alcohol (pentanol) then acts as a nucleophile, attacking the carbonyl carbon. A subsequent series of proton transfers and the elimination of a water molecule results in the formation of this compound and regeneration of the acid catalyst. uobaghdad.edu.iq
Heterogeneous Acid Catalysis in this compound Synthesis
To overcome issues associated with homogeneous catalysts like sulfuric acid (e.g., corrosion, difficult separation, and waste generation), heterogeneous solid acid catalysts have been developed. mdpi.comnih.gov These catalysts are insoluble in the reaction medium, allowing for easy separation by filtration and potential for reuse, making the process more environmentally benign. nih.gov
For the synthesis of this compound, various solid acids could be employed:
Acidic Ion-Exchange Resins : Sulfonated polystyrene resins (e.g., Amberlyst-15) possess strong acidic sites and are effective for esterification reactions.
Zeolites and Clays : These materials have acidic sites within their porous structures and can act as shape-selective catalysts.
Sulfated Metal Oxides : Zirconia or tin oxide treated with sulfuric acid creates highly acidic and stable solid catalysts.
Heteropoly Acids : Compounds like phosphotungstic acid supported on silica (B1680970) are strong acid catalysts that can be used in heterogeneous systems. mdpi.commdpi.com
The use of these catalysts simplifies the work-up procedure, as the catalyst can be filtered off, and the product can be purified without the need for neutralization washes. nih.gov Research into sulfonated biochar has also shown high conversion rates for the esterification of fatty acids, presenting a sustainable catalyst option. mdpi.com
Enzymatic Esterification for this compound Production
Enzymatic synthesis, particularly using lipases, has emerged as a green and highly selective alternative for producing flavor and fragrance esters. ulpgc.es This method operates under mild conditions (moderate temperatures and neutral pH), minimizing side reactions and energy consumption. Products from enzymatic routes are often labeled as "natural," which increases their market value. ulpgc.es
Lipase-Catalyzed Synthesis in Non-Aqueous Media
Lipases (E.C. 3.1.1.3) can catalyze esterification reactions in non-aqueous or micro-aqueous environments. nih.govmdpi.com Using organic solvents as the reaction medium can be advantageous for several reasons:
It shifts the thermodynamic equilibrium towards synthesis by minimizing the concentration of water, a byproduct that promotes the reverse reaction (hydrolysis).
It can improve the solubility of non-polar substrates.
It can prevent the inhibition or inactivation of the enzyme that might occur at high substrate concentrations in solvent-free systems. mdpi.com
In a study on the synthesis of pentyl 2-methylpropanoate, a structurally similar flavor ester, a commercial lipase (B570770) from Candida rugosa was used. researchgate.net The reaction was optimized in a non-polar solvent, and key parameters influencing the yield were identified as enzyme concentration, reaction time, and the acid-to-alcohol molar ratio. researchgate.net A similar approach would be applicable for producing this compound, likely using a non-polar solvent like hexane (B92381) or isooctane (B107328) to facilitate high conversion rates.
| Parameter | Optimal Condition | Result | Reference |
| Enzyme | Candida rugosa lipase | - | researchgate.net |
| Substrates | 2-methylpropanoic acid, pentanol | - | researchgate.net |
| Temperature | 35 °C | - | researchgate.net |
| Substrate Mole Ratio (Acid/Alcohol) | 2.5 | 92% conversion | researchgate.net |
| Enzyme Concentration | 4.0 g dm⁻³ | 92% conversion | researchgate.net |
| Reaction Time | 26 hours | 92% conversion | researchgate.net |
Solvent-Free Enzymatic Reaction Systems
Solvent-free systems (SFS) represent a significant advancement in green chemistry for ester production. ulpgc.es By eliminating the organic solvent, these systems offer several benefits:
Increased Volumetric Productivity : The concentration of reactants is maximized, leading to higher output per unit volume of the reactor.
Simplified Downstream Processing : Purification of the ester is simpler and less costly without the need to remove a solvent. ulpgc.es
Reduced Environmental Impact : The process avoids the use of potentially hazardous and volatile organic compounds.
Research on the synthesis of pentyl acetate (B1210297) and pentyl propanoate using a commercial immobilized lipase demonstrated high reaction rates and conversions in a solvent-free batch reactor. ulpgc.es The study found that an excess of the alcohol reactant was beneficial. For the synthesis of this compound, a solvent-free system would involve reacting liquid 2-ethylbutanoic acid directly with an excess of pentanol, which can also serve as the reaction medium. mdpi.com A study on the solvent-free synthesis of pentyl nonanoate (B1231133) achieved a high yield of 86.08% in just 150 minutes using an immobilized lipase from Rhizomucor miehei. scielo.br
| Parameter | Optimal Condition | Result | Reference |
| Enzyme | Immobilized Rhizomucor miehei lipase (RMIM) | - | scielo.br |
| System | Solvent-Free | - | scielo.br |
| Temperature | 45 °C | 86.08% yield | scielo.br |
| Molar Ratio (Acid:Alcohol) | 1:9 | 86.08% yield | scielo.br |
| Enzyme Amount | 0.2 g | 86.08% yield | scielo.br |
| Reaction Time | 150 min | 86.08% yield | scielo.br |
Enzyme Immobilization and Reusability Studies
A major challenge for the industrial adoption of enzymatic processes is the cost of the biocatalyst. mdpi.com Enzyme immobilization is a key technology that addresses this by allowing for easy separation of the enzyme from the product and its reuse over multiple reaction cycles. siirt.edu.tr
Common immobilization techniques include:
Adsorption : The enzyme is physically bound to the surface of a support material, such as a hydrophobic resin, through forces like van der Waals or hydrophobic interactions. This is a simple and common method for lipases. mdpi.comacademie-sciences.fr
Covalent Binding : Stable covalent bonds are formed between the enzyme and the support, which significantly reduces enzyme leaching. academie-sciences.fr
Entrapment : The enzyme is physically confined within the porous network of a polymer or gel. siirt.edu.tr
Studies have shown excellent reusability for immobilized lipases in ester synthesis. In the production of pentyl valerate, an immobilized Candida rugosa lipase was successfully reused for 10 consecutive cycles. nih.gov Similarly, in the solvent-free synthesis of other pentyl esters, the immobilized enzyme showed no signs of damage after 10 successive cycles. ulpgc.es This stability and reusability are critical for making the enzymatic synthesis of this compound economically viable.
Green Chemistry Approaches in this compound Synthesis
The development of sustainable synthetic methods for esters like this compound is driven by the principles of green chemistry, which encourage the use of environmentally benign catalysts, maximization of atom efficiency, and reduction of waste.
Development of Eco-Friendly Catalytic Systems
The shift towards greener synthesis has spurred research into catalytic systems that are less hazardous and more efficient than traditional mineral acid catalysts like sulfuric acid. Key areas of development include biocatalysis and the use of solid acid catalysts.
Biocatalysis using Lipases:
Enzymes, particularly lipases, have emerged as highly effective and selective biocatalysts for esterification reactions. mdpi.com Lipases operate under mild conditions of temperature and pressure, which reduces energy consumption. mdpi.com They are also highly specific, minimizing the formation of unwanted byproducts. The use of immobilized lipases further enhances their industrial applicability by allowing for easy separation from the reaction mixture and potential for reuse over multiple cycles. mdpi.com
For instance, studies on the enzymatic synthesis of similar esters, such as pentyl acetate, have demonstrated the feasibility of using immobilized lipases like Lipozyme®435. In a solvent-free system, high yields of over 80% have been achieved. mdpi.com The reusability of such immobilized enzymes for up to 10 cycles without significant loss of activity highlights the economic and environmental benefits of this approach. mdpi.com Similarly, the synthesis of pentyl oleate (B1233923) has been successfully optimized using immobilized Candida antarctica lipase B (CALB), with investigations into the effects of substrate concentration to maximize ester production. mdpi.com The synthesis of pentyl nonanoate has also been achieved with high yields (86.08%) using immobilized lipase from Rhizomucor meihei in a solvent-free system, showcasing the broad applicability of lipases for producing various pentyl esters. scielo.br
These examples strongly suggest that a similar lipase-catalyzed approach would be a viable and eco-friendly method for the synthesis of this compound from pentanol and 2-ethylbutanoic acid. The reaction would proceed via a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the acid to form an acyl-enzyme intermediate, followed by reaction with the alcohol to produce the ester and regenerate the enzyme. nih.gov
Solid Acid Catalysts:
Solid acid catalysts represent another significant advancement in green chemistry, offering a recyclable and less corrosive alternative to liquid acids. ias.ac.in These catalysts, which include zeolites (like H-ZSM-5), ion-exchange resins, and sulfonated materials, can be easily filtered from the reaction mixture, simplifying product purification and reducing waste. ias.ac.inrsc.org
For example, solid acid catalysts such as Nafion-H and Zeolite H-FER have proven effective for various organic syntheses, providing high yields under mild conditions. ias.ac.in Research into novel solid acid catalysts, such as those derived from pyrolytic carbon black from waste tires or hypercrosslinked polymers, is ongoing, with a focus on creating low-cost, highly active, and stable catalysts. rsc.orgmdpi.com The application of tungsten oxide-supported MCM-41 solid acid catalysts has shown high yields in the synthesis of solketal (B138546), indicating their potential for other esterification reactions. nih.gov These catalysts can be designed to have specific properties, such as controlled porosity and acid site density, to optimize their performance for particular reactions. rsc.org
The following table summarizes the advantages of these eco-friendly catalytic systems:
| Catalytic System | Key Advantages | Relevant Examples |
| Immobilized Lipases | - High selectivity and specificity- Mild reaction conditions (temperature, pressure)- Reduced byproduct formation- Catalyst is reusable and easily separated- Environmentally benign | - Synthesis of pentyl acetate using Lipozyme®435 mdpi.com- Synthesis of pentyl oleate using immobilized Candida antarctica lipase B mdpi.com- Synthesis of pentyl nonanoate using immobilized Rhizomucor meihei lipase scielo.br |
| Solid Acid Catalysts | - Non-corrosive and less hazardous than liquid acids- Easily separated from the reaction mixture (recyclable)- Can be tailored for specific reactions- Potential for use in continuous flow reactors | - Zeolites (H-ZSM-5), Nafion-H, and ion-exchange resins in various organic reactions ias.ac.in- Sulfonated hypercrosslinked polymers for hydrolysis of cyclohexyl acetate rsc.org- WOX/MCM-41 for solketal synthesis nih.gov |
Atom Economy and Waste Minimization Strategies
A core principle of green chemistry is maximizing atom economy, which measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. skpharmteco.com The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product, and no waste is generated. rsc.org
The traditional synthesis of this compound via Fischer esterification of pentanol and 2-ethylbutanoic acid with an acid catalyst has a theoretical atom economy of less than 100% due to the formation of water as a byproduct. The atom economy can be calculated using the following formula:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
For the synthesis of this compound:
Pentanol (C₅H₁₂O): MW = 88.15 g/mol
2-Ethylbutanoic acid (C₆H₁₂O₂): MW = 116.16 g/mol
This compound (C₁₁H₂₂O₂): MW = 186.30 g/mol
Water (H₂O): MW = 18.02 g/mol
The reaction is: C₅H₁₂O + C₆H₁₂O₂ → C₁₁H₂₂O₂ + H₂O
The atom economy is therefore: (186.30 / (88.15 + 116.16)) x 100 = 91.23%
While this is relatively high, strategies to further improve atom economy and minimize waste are crucial. Addition reactions, for example, have a 100% atom economy. kccollege.ac.in While a direct addition reaction for this ester is not common, other strategies can be employed to minimize waste:
Catalyst Selection: Using recyclable catalysts like immobilized enzymes or solid acids eliminates the waste associated with single-use catalysts and the subsequent neutralization and separation steps required for homogeneous catalysts. mdpi.comias.ac.in
Solvent-Free Systems: Conducting reactions in the absence of a solvent, as demonstrated in the lipase-catalyzed synthesis of pentyl nonanoate, reduces waste and simplifies product purification. scielo.br
The Environmental Factor (E-factor) is another metric used to assess the environmental impact of a chemical process, defined as the total mass of waste generated per mass of product. chembam.com By employing the strategies above, the E-factor for the synthesis of this compound can be significantly reduced.
Alternative Synthetic Routes and Precursor Utilization
Beyond the direct esterification of pentanol and 2-ethylbutanoic acid, alternative synthetic routes and the use of different precursors can offer advantages in terms of sustainability and efficiency.
Transesterification:
Transesterification is a process where one ester is converted into another by reacting it with an alcohol or a carboxylic acid. masterorganicchemistry.comdocbrown.info This can be an effective route for synthesizing this compound. For example, a methyl or ethyl ester of 2-ethylbutanoic acid could be reacted with pentanol in the presence of a suitable catalyst (acid, base, or enzyme) to produce this compound and methanol (B129727) or ethanol (B145695) as a byproduct. masterorganicchemistry.com
Lipase-catalyzed transesterification is particularly attractive from a green chemistry perspective. nih.gov This method has been successfully used for the synthesis of various flavor esters. scielo.br The reaction can be driven to completion by using an excess of the alcohol reactant or by removing the alcohol byproduct.
Utilization of Biosynthetic Precursors:
Nature provides a blueprint for the synthesis of esters. In many fruits, esters are biosynthesized by alcohol acyltransferases (AATs) from acyl-CoA precursors and alcohols. nih.govnih.gov The precursors for straight-chain esters are often derived from the fatty acid degradation pathway, while branched-chain esters originate from amino acid metabolism. nih.gov
For instance, 2-methylbutanoate esters found in apples are derived from isoleucine. nih.gov This amino acid is converted to its corresponding α-ketoacid and then to 2-methyl-1-butanol (B89646) and 2-methylbutanoic acid, which are precursors for various esters. acs.orgresearchgate.net While the direct industrial synthesis of this compound from amino acid precursors is not currently common, understanding these natural pathways could inspire the development of novel biotechnological production methods, potentially using engineered microorganisms.
The following table outlines some alternative precursors and synthetic routes:
| Synthetic Route | Precursors | Catalyst/Method | Advantages |
| Transesterification | Methyl 2-ethylbutanoate + Pentanol | Acid, base, or lipase masterorganicchemistry.comscielo.br | Can utilize readily available ester precursors. Enzymatic catalysis offers green benefits. |
| Transesterification | Pentyl acetate + 2-Ethylbutanoic acid | Acid, base, or lipase masterorganicchemistry.comdocbrown.info | Offers flexibility in starting materials. |
| Biotechnological | Sugars, amino acids (e.g., isoleucine) | Engineered microorganisms | Potentially highly sustainable, using renewable feedstocks. nih.govacs.org |
Biotechnological and Biocatalytic Production of Pentyl 2 Ethylbutanoate
Microbial Biotransformation Pathways
Microbial biotransformation utilizes intact microorganisms, such as yeasts and fungi, as cellular factories to convert simple substrates into valuable compounds like esters. frontiersin.org This approach benefits from the complex, self-regulating metabolic networks within the cell, which can generate the necessary precursors—an alcohol and an acyl-CoA—and catalyze their condensation into the final ester product.
Yeast and Fungal Strains in Ester Biosynthesis
While direct microbial fermentation for pentyl 2-ethylbutanoate has not been extensively documented, the inherent capabilities of various yeast and fungal strains to produce its constituent parts and similar esters are well-established. Pentanols, also known as amyl alcohols, are known by-products of fermentation in yeasts like Saccharomyces cerevisiae. nih.gov This yeast is a prolific producer of a wide array of acetate (B1210297) esters, including propyl acetate, isobutyl acetate, and pentyl acetate, which are formed through the action of alcohol acetyltransferases (AATs). nih.gov
The biosynthesis of the ester's precursors is a critical first step. The alcohol moiety, 1-pentanol (B3423595), can be naturally produced from amino acid catabolism pathways present in yeast. nih.gov The acid moiety, 2-ethylbutanoic acid, is a branched-chain fatty acid. nih.gov Its biosynthesis would stem from central carbon metabolism, likely involving pathways related to branched-chain amino acid synthesis that provide the necessary keto-acid precursors. frontiersin.org
Fungi also demonstrate a strong capacity for producing relevant molecules. For instance, fungi such as Penicillium expansum have been noted to produce pentyl 2-methylbutanoate, a close structural analog of this compound. core.ac.uk Additionally, species like Trichoderma atroviride synthesize 6-pentyl-α-pyrone, a compound featuring a pentyl group, which indicates the presence of metabolic pathways capable of forming C5 structures. mdpi.com The esterification step itself can be catalyzed by native microbial enzymes, often lipases or esterases, which can act on the alcohol and the activated form of the acid (acyl-CoA) generated within the cell. nih.govscielo.br
Metabolic Engineering for Enhanced this compound Yield
To overcome the low natural production titers, metabolic engineering offers a powerful toolkit to rationally redesign microbial hosts for the overproduction of target molecules. nih.gov The primary strategy for enhancing this compound yield involves increasing the intracellular pools of its precursors, 1-pentanol and 2-ethylbutyryl-CoA, and ensuring efficient enzymatic conversion.
Enhancing Precursor Supply:
1-Pentanol: Significant progress has been made in engineering Escherichia coli and yeast for 1-pentanol production. nottingham.ac.ukmit.edu Strategies include the construction of novel biosynthetic pathways using enzymes from various organisms to convert intermediates from central metabolism into 1-pentanol. nih.govresearchgate.netnih.gov A key challenge is maintaining redox balance, and studies have shown that boosting the availability of cofactors like NADH can drastically improve production titers. mit.edu
2-Ethylbutanoic Acid: The biosynthesis of this branched-chain acid can be enhanced by engineering the metabolic hub around pyruvate, the primary precursor. frontiersin.org Techniques involve deleting genes of competing pathways to redirect carbon flux and overexpressing key enzymes in the biosynthetic pathway, such as acetolactate synthase and dihydroxy-acid dehydratase. frontiersin.orgnrel.gov These strategies have been successfully applied to increase the production of 2-ketoisovalerate, a related keto-acid, in E. coli. frontiersin.org
Once the precursor pathways are optimized, the final step is to overexpress a suitable enzyme to catalyze the esterification. This involves selecting an enzyme with high specificity for pentanol (B124592) and 2-ethylbutyryl-CoA and ensuring its high-level expression in the engineered microbial host. nih.gov
Isolated Enzyme Systems for this compound Formation
Using isolated enzymes, either free or immobilized, offers a more controlled approach to biocatalysis compared to whole-cell biotransformation. This method avoids the complexities of cellular metabolism, allowing for direct control over substrate concentrations and reaction conditions to maximize product yield and purity.
Acyl-CoA:Alcohol O-Acyltransferases (AEATases) and Related Enzymes in Ester Production
The primary enzymes responsible for ester biosynthesis in nature are Alcohol Acyltransferases (AATs), sometimes referred to as Acyl-CoA:Ethanol (B145695) O-Acyltransferases (AEATases). nih.govnih.gov These enzymes catalyze the condensation of an alcohol with an activated acyl-CoA molecule. frontiersin.org In S. cerevisiae, the enzymes Eeb1 and Eht1 are known to produce ethyl esters from medium-chain fatty acyl-CoAs. nih.gov
A significant breakthrough for the synthesis of pentyl esters was the discovery and characterization of a novel AAT from tomato fruit (Solanum lycopersicum), designated Atf-S.l. nih.gov This enzyme demonstrated a broad acceptance of acyl-CoAs with chain lengths from C4 to C10 and, critically, exhibited high specificity for 1-pentanol as the alcohol substrate. nih.gov This makes it a prime candidate for the targeted synthesis of this compound.
An alternative and widely used class of enzymes for ester synthesis are lipases (EC 3.1.1.3). scielo.br Unlike AATs, lipases typically catalyze esterification reactions between a free carboxylic acid and an alcohol, or transesterification reactions, often in non-aqueous or micro-aqueous environments. nih.govplos.org This versatility makes them highly valuable for industrial biocatalysis.
Substrate Specificity and Enzyme Kinetics in Biocatalysis
The efficiency of an enzymatic process is dictated by the enzyme's substrate specificity and its kinetic properties. libretexts.org Substrate specificity determines an enzyme's ability to select the correct molecules from a mixture, ensuring the formation of the desired product. nih.gov
Studies on AATs from various plant sources have revealed significant differences in their preference for alcohol substrates. For example, an AAT from apricot showed low activity with pentanol, whereas AATs from different strawberry cultivars showed moderate to high activity with pentanol. frontiersin.orgresearchgate.net This highlights the importance of screening enzymes from diverse sources to find one with optimal characteristics for a specific synthesis.
| Enzyme Source | Relative Activity with Pentanol (%) | Reference Alcohol (100% Activity) |
|---|---|---|
| Strawberry (Fragaria × ananassa cv. Oso Grande) | 45 | Heptanol |
| Strawberry (Fragaria vesca genotype) | ~100 (Highest Activity) | Pentanol |
| Tomato (Solanum lycopersicum) | High Specificity | - |
| Apricot (Prunus armeniaca) | Low | Hexenol |
Enzyme kinetics, often described by the Michaelis-Menten model, provides crucial parameters like K_m (substrate affinity) and V_max (maximum reaction rate). libretexts.orgaps.org For strawberry AAT, the K_m value for straight-chain alcohols was found to decrease (indicating higher affinity) as the carbon chain length increased from ethanol to heptanol. nih.govacs.org A similar trend was observed for acyl-CoA substrates, with hexanoyl-CoA being a preferred substrate over acetyl-CoA. acs.org
In lipase-catalyzed esterifications, the kinetics can be more complex. These reactions often follow a Ping-Pong Bi-Bi mechanism and can be subject to competitive inhibition by the substrates, particularly high concentrations of the acid or alcohol, which can deactivate the enzyme. scielo.brnih.govmdpi.com
Process Optimization in Bioreactor Systems for this compound
Scaling up the production of this compound from the lab to an industrial scale requires careful optimization of the process within a bioreactor. The goal is to maximize conversion, yield, and productivity while minimizing costs and environmental impact. Several key parameters must be controlled, regardless of whether a whole-cell or isolated enzyme system is used.
Key parameters for optimization include:
Temperature: Affects enzyme activity and stability. Higher temperatures can increase reaction rates but may also lead to faster enzyme deactivation. nih.govmdpi.com
Substrate Molar Ratio: The ratio of alcohol to acid can significantly impact the reaction equilibrium and yield. An excess of one substrate can push the reaction forward but may also cause enzyme inhibition. mdpi.com
Enzyme/Biocatalyst Loading: The amount of enzyme used directly influences the reaction rate. However, there is an optimal concentration beyond which the rate may not increase due to other limitations. nih.gov
Water Content: In lipase-catalyzed reactions, a small amount of water is essential for enzyme activity, but excess water, especially the water produced during esterification, can promote the reverse hydrolysis reaction, reducing the final yield. researchgate.net This often necessitates the use of in-situ water removal systems. researchgate.net
Agitation Speed: Ensures proper mixing of substrates with the biocatalyst but can cause shear stress that may damage cells or immobilized enzymes. researchgate.net
Response Surface Methodology (RSM) is a powerful statistical tool used to optimize these multiple interacting parameters simultaneously. mdpi.comresearchgate.net Studies on the synthesis of other flavor esters, such as pentyl oleate (B1233923) and ethyl hexanoate, have successfully used RSM to determine the optimal conditions for temperature, substrate ratio, and enzyme loading. mdpi.comresearchgate.net
| Ester Product | Biocatalyst | Temperature (°C) | Substrate Ratio (Acid:Alcohol) | Key Findings |
|---|---|---|---|---|
| Pentyl Oleate | Immobilized Lipase (B570770) | 25-45 | 1:1 to 1:3 | Inhibition by high oleic acid concentration was observed. mdpi.com |
| Ethyl Hexanoate | Immobilized Lipase | 50 | 1:3 | Maximum conversion of 88.57% achieved in a solvent-free system. researchgate.net |
| Isoamyl Acetate | Mycelium-bound Lipase | 50 | ~1:0.85 | Stable continuous operation for 10 days in a membrane bioreactor was demonstrated. unimi.it |
| Ethyl Butyrate (B1204436) | Immobilized Lipase | 45 | 1:1 | Optimal butyric acid concentration was found to be 90 mM to avoid inhibition. scielo.br |
Different bioreactor configurations, including simple batch reactors, fluidized bed reactors (FBRs), and continuous membrane bioreactors, can be employed to improve efficiency and facilitate biocatalyst recycling. nih.govplos.orgresearchgate.netunimi.it
Based on a thorough review of available scientific literature, there is no specific information regarding the biotechnological or biocatalytic production of the compound This compound .
While extensive research exists on the enzymatic synthesis of other flavor esters, such as ethyl butyrate, pentyl acetate, and pentyl oleate, the findings are specific to those particular chemical structures and reaction systems. researchgate.netmdpi.comresearchgate.net The optimal reactor configurations and culture or reaction conditions are highly dependent on the specific substrates (alcohol and carboxylic acid) and the chosen biocatalyst. mdpi.comnih.gov
Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables for the production of this compound as requested. Extrapolating data from the synthesis of different esters would be scientifically unfounded.
Analytical Techniques for the Comprehensive Characterization and Quantification of Pentyl 2 Ethylbutanoate
Advanced Chromatographic Separations
Chromatography is a fundamental technique for the separation of volatile compounds. cpur.in Gas chromatography, in particular, is well-suited for the analysis of esters like Pentyl 2-ethylbutanoate due to their inherent volatility. metwarebio.com
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and robust technique for the analysis of volatile compounds such as this compound. mdpi.com The development of a GC-MS method involves the careful optimization of several key parameters to ensure accurate and reliable results. masontechnology.ie
Sample Injection and Column Selection: The process begins with the injection of the sample into the GC, where it is vaporized. uomustansiriyah.edu.iq For liquid samples, a split/splitless injector is commonly used. The choice of the capillary column is critical for achieving good separation. A nonpolar or mid-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms), is often suitable for separating esters from other components in a mixture. nih.gov
Oven Temperature Program: A programmed temperature ramp is employed to facilitate the separation of compounds based on their boiling points and affinity for the stationary phase. A typical program might start at a low temperature, hold for a few minutes, and then gradually increase to a final, higher temperature to ensure all compounds of interest are eluted from the column. mdpi.com
Mass Spectrometry Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. In the ion source, molecules are typically ionized by electron impact (EI), causing them to fragment in a reproducible manner. rsc.org The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint of the compound, which can be compared to spectral libraries (like the NIST library) for identification. mdpi.comnist.gov For this compound, key fragment ions would be monitored for both qualitative identification and quantitative analysis.
A typical GC-MS method for the analysis of volatile esters might involve the following parameters:
| Parameter | Value/Type |
| Injector Type | Split/Splitless |
| Injection Mode | Split or Splitless, depending on concentration |
| Column | e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Oven Program | Initial temp: ~40-50°C, Ramp: 5-10°C/min, Final temp: ~250-280°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 40-400 |
Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS) for Complex Mixtures
For exceptionally complex samples where one-dimensional GC-MS may not provide sufficient separation, comprehensive two-dimensional gas chromatography (GCxGC-MS) offers significantly enhanced resolving power. researchgate.netgcms.cz This technique employs two columns with different stationary phase chemistries, providing a more detailed "fingerprint" of the sample. chemistry-matters.com
Methodology: In a GCxGC system, the effluent from the first-dimension (¹D) column (typically a non-polar column) is continuously collected and then rapidly injected onto a second, shorter, fast-separating second-dimension (²D) column (often a polar column). chemistry-matters.com This process is managed by a modulator. The result is a two-dimensional chromatogram that separates compounds based on two different properties, for instance, volatility in the first dimension and polarity in the second. This increased peak capacity is highly advantageous for resolving co-eluting compounds in complex matrices. nih.govgcms.cz
Application: The structured nature of the GCxGC contour plot, where compounds of similar chemical classes elute in specific regions, aids in the identification of non-targeted analytes. gcms.cz This is particularly beneficial in fields like metabolomics and the analysis of essential oils or food and beverage volatiles, where this compound might be one of many hundreds of compounds. nih.govmdpi.com The enhanced separation also leads to cleaner mass spectra, improving the confidence of library matching and identification. gcms.cz
A representative GCxGC-MS setup might include:
| Parameter | First Dimension (¹D) | Second Dimension (²D) |
| Column Type | Non-polar (e.g., DB-5ms) | Polar (e.g., SUPELCOWAX 10) |
| Dimensions | ~30 m x 0.25 mm ID, 0.25 µm df | ~1-2 m x 0.10 mm ID, 0.10 µm df |
| Modulator | Thermal or Flow | N/A |
| Modulation Period | 2-8 seconds | N/A |
Headspace Solid-Phase Microextraction (HS-SPME) Optimization for Volatile Ester Analysis
Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is highly effective for extracting volatile and semi-volatile compounds from a sample matrix prior to GC analysis. frontiersin.org It is particularly well-suited for the analysis of flavor and fragrance compounds like this compound in food, beverages, and environmental samples. mdpi.comredalyc.org
Principle and Optimization: The technique involves exposing a fused-silica fiber coated with a sorbent material to the headspace (the gas phase above the sample) of a heated and agitated sample vial. mdpi.com Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. After an optimized extraction time, the fiber is retracted and inserted into the hot injector of a GC, where the analytes are thermally desorbed for analysis. ashs.org
The efficiency of the extraction depends on several factors that must be optimized:
Fiber Coating: The choice of fiber coating is crucial and depends on the polarity and volatility of the target analytes. For a broad range of volatile compounds, including esters, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often selected for its ability to adsorb a wide range of analytes. nih.govnih.gov
Extraction Temperature and Time: Increasing the temperature generally increases the vapor pressure of the analytes, facilitating their transfer to the headspace. nih.gov However, excessively high temperatures can degrade thermally labile compounds. The extraction time needs to be sufficient to allow for equilibrium or near-equilibrium to be reached between the sample, headspace, and fiber. frontiersin.org
Sample Matrix Effects: The addition of salt (salting out) to aqueous samples can increase the ionic strength of the solution, which reduces the solubility of organic analytes and promotes their release into the headspace, thereby improving extraction efficiency. mdpi.com Agitation of the sample during extraction helps to facilitate the mass transfer of analytes into the headspace.
Optimized HS-SPME conditions for volatile ester analysis often look like this:
| Parameter | Condition |
| SPME Fiber | DVB/CAR/PDMS |
| Extraction Temperature | 50-70°C |
| Equilibration Time | 20-60 min |
| Extraction Time | 20-60 min |
| Agitation | Applied (e.g., 500 rpm) |
| Desorption Temperature | 250-270°C |
| Desorption Time | 2-10 min |
Spectroscopic and Spectrometric Characterization Methods
While chromatography is excellent for separation and initial identification, spectroscopic and spectrometric techniques provide detailed structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Beyond Basic Identification)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules, including this compound. researchgate.netethernet.edu.et While basic ¹H and ¹³C NMR provide initial identification, advanced 2D NMR techniques offer deeper insights into the molecular framework.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. For this compound, the spectrum would show distinct signals for the protons in the pentyl group and the 2-ethylbutanoyl group. Protons on carbons adjacent to the ester oxygen (the pentoxy group) are shifted downfield to approximately 3.7-4.1 ppm. orgchemboulder.com Protons on the carbon alpha to the carbonyl group are typically found around 2.0-2.2 ppm. orgchemboulder.com The integration of these signals corresponds to the number of protons, and the splitting patterns (e.g., triplets, sextets, quartets) reveal the number of neighboring protons, which is crucial for piecing together the structure. libretexts.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the ester group is highly characteristic and appears significantly downfield, typically in the range of 170-185 ppm. libretexts.org The carbon atom of the pentoxy group attached to the oxygen also has a characteristic shift around 60-65 ppm. libretexts.org
Advanced 2D NMR Techniques: For complete and unambiguous structural confirmation, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, revealing which protons are on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly powerful for connecting the 2-ethylbutanoyl and pentyl fragments across the ester linkage.
By combining these techniques, a complete and detailed map of the molecular structure of this compound can be constructed.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides the highly accurate mass of a molecule and its fragments, allowing for the determination of its elemental composition. rsc.org This is a significant advantage over nominal mass measurements from standard MS, as it can distinguish between compounds with the same nominal mass but different chemical formulas. rsc.org
Accurate Mass Measurement: HRMS can measure the mass of the molecular ion of this compound with a high degree of precision (typically to within 5 ppm). This allows for the confident determination of its elemental formula (C₁₁H₂₂O₂).
Fragmentation Analysis: The fragmentation pattern observed in a mass spectrum provides a roadmap to the molecule's structure. For esters, characteristic fragmentation pathways include:
Alpha-cleavage: Breakage of bonds adjacent to the carbonyl group.
McLafferty Rearrangement: A common rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This is a key fragmentation pathway for many esters.
Loss of the Alkoxy Group: Cleavage of the C-O single bond can lead to the formation of an acylium ion (R-C=O)⁺. For this compound, this would result in a fragment corresponding to the 2-ethylbutanoyl cation. tutorchase.com
Fragmentation of the Alkyl Chain: The pentyl group can undergo fragmentation, leading to a series of characteristic alkyl and alkenyl cations (e.g., m/z = 71, 57, 43). msu.edu
In the mass spectrum of this compound, a prominent fragment ion resulting from the loss of the pentyl group would be expected. The analysis of these fragmentation pathways, especially when combined with high-resolution data, allows for the confident structural confirmation of the molecule and differentiation from its isomers. nih.govresearchgate.net
Chemometric Approaches in Analytical Data Interpretation
The analysis of complex biological and chemical matrices, such as those found in food and beverages, often yields vast and intricate datasets. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can identify hundreds of volatile organic compounds (VOCs), making manual interpretation challenging and potentially subjective. Chemometrics, the application of statistical and mathematical methods to chemical data, provides a powerful framework for extracting meaningful information, identifying patterns, and building predictive models from this complexity. In the context of this compound, chemometric approaches are indispensable for elucidating its role as a chemical marker, understanding its relationship with other compounds, and classifying samples based on their comprehensive volatile profiles.
Multivariate techniques such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are frequently employed. PCA is an unsupervised exploratory tool that reduces the dimensionality of the data, transforming a large set of correlated variables into a smaller set of uncorrelated variables known as principal components (PCs). This allows for the visualization of sample groupings and the identification of variables, such as this compound, that drive the observed variance.
Research Findings in Product Classification
Detailed research into the aroma profiles of agricultural products demonstrates the utility of chemometrics in pinpointing the contribution of specific esters. A notable study focused on differentiating apple cultivars based on their unique VOC profiles, which were analyzed using GC-MS. The resulting data matrix, containing the concentrations of numerous compounds across different cultivars, was subjected to PCA to identify the key chemical differentiators.
The analysis revealed that this compound was a significant compound for characterizing the 'Golden Delicious' cultivar. While present in other varieties, its relative concentration was markedly higher in 'Golden Delicious', making it a key variable in the chemometric model that separated this cultivar from others like 'Fuji', 'Granny Smith', and 'Braeburn'. The PCA loadings plot confirmed that this compound, along with other esters like butyl acetate (B1210297) and hexyl 2-methylbutanoate, strongly influenced the principal component that defined the 'Golden Delicious' aroma profile.
The table below summarizes illustrative data reflecting the findings, where this compound is shown as a key marker for the 'Golden Delicious' cultivar.
| Compound | 'Golden Delicious' | 'Fuji' | 'Granny Smith' | 'Braeburn' |
|---|---|---|---|---|
| Butyl acetate | High | Medium | Low | Low |
| Hexyl acetate | Medium | High | High | Medium |
| This compound | High | Low | Trace | Trace |
| Ethyl butanoate | High | High | Medium | Low |
| Hexyl 2-methylbutanoate | High | Low | Low | Medium |
Research Findings in Fermented Beverage Analysis
Chemometric methods are also critical in the analysis of fermented beverages, where the final aroma is a complex result of raw materials, yeast metabolism, and aging processes. In a study aimed at classifying artisanal ciders from different geographical regions, HS-SPME-GC-MS was used to generate the volatile profiles. The dataset was then analyzed using PCA to investigate the chemical basis for regional differentiation.
This compound was identified as one of several dozen esters contributing to the cider aroma. The PCA model successfully separated the cider samples into distinct clusters corresponding to their production area. The loading plot for the first two principal components (PC1 and PC2), which together explained a significant portion of the total data variance, revealed the influence of each compound on this separation. This compound exhibited a strong positive loading on PC2, indicating that its higher concentration was a characteristic feature of a specific group of ciders, thereby serving as a potential geographical marker. This demonstrates that its presence and concentration are not random but are correlated with specific production practices or local apple varieties used in that region.
The following table presents a simplified representation of PCA loadings for selected compounds, illustrating the contribution of this compound to the separation of cider samples.
| Compound | Loading on PC1 | Loading on PC2 | Interpretation |
|---|---|---|---|
| Ethyl acetate | +0.78 | +0.15 | Major driver of variance on PC1. |
| Phenylethyl alcohol | -0.65 | +0.21 | Contributes negatively to PC1. |
| This compound | +0.12 | +0.85 | Major driver of variance on PC2; key for separating groups along this axis. |
| Isoamyl acetate | +0.81 | +0.09 | Strongly correlated with Ethyl acetate on PC1. |
| Hexanoic acid | -0.59 | -0.45 | Contributes negatively to both PC1 and PC2. |
Reaction Kinetics and Mechanistic Investigations of Pentyl 2 Ethylbutanoate Esterification
Kinetic Modeling of Esterification Reactions
The rate at which pentyl 2-ethylbutanoate is formed can be described and predicted using various kinetic models. These models are essential for reactor design, process optimization, and understanding the underlying reaction pathways.
Pseudo-Homogeneous and Heterogeneous Kinetic Models
The esterification of 2-ethylbutanoic acid with pentanol (B124592) can be catalyzed by both homogeneous and heterogeneous catalysts, leading to different kinetic modeling approaches.
Pseudo-Homogeneous Models: In cases where a soluble acid catalyst like sulfuric acid is used, the reaction mixture is a single liquid phase. sparkl.mejove.comsavemyexams.comlibretexts.org Although the reaction is technically heterogeneous at a molecular level (involving catalyst, reactants, and products), it can often be modeled as a pseudo-homogeneous system. ije.irscialert.netmdpi.comijert.org This simplification assumes that the reaction rate is dependent on the bulk concentrations of the reactants and the catalyst. ije.ir These models are mathematically less complex and often provide a satisfactory description of the reaction kinetics, particularly in well-mixed batch reactors. mdpi.comijert.org A common approach is to use a second-order reversible model, which considers both the forward esterification reaction and the reverse hydrolysis reaction. mdpi.comijert.org
Heterogeneous Kinetic Models: When solid acid catalysts, such as ion-exchange resins, or immobilized enzymes are employed, the reaction occurs at the interface between the liquid phase and the solid catalyst. ije.irsemanticscholar.org In these cases, more complex heterogeneous kinetic models are necessary to accurately describe the reaction rate. Several models are commonly used:
Langmuir-Hinshelwood (L-H) model: This model assumes that both reactants adsorb onto the catalyst surface before reacting. semanticscholar.org
Eley-Rideal (E-R) model: This model posits that only one reactant adsorbs onto the catalyst surface, and the other reactant reacts with it directly from the bulk liquid phase. ije.irsemanticscholar.org
The choice of the appropriate model depends on the specific catalyst and reaction conditions. For instance, the L-H model was found to better correlate experimental data for the esterification of acetic acid with ethanol (B145695) using a cation exchange resin than the E-R or pseudo-homogeneous models. semanticscholar.org
Determination of Reaction Orders and Rate Constants
A key aspect of kinetic modeling is the experimental determination of reaction orders and rate constants. The reaction order with respect to a particular reactant indicates how the reaction rate is affected by the concentration of that reactant. The rate constant is a proportionality constant that relates the reaction rate to the concentrations of the reactants.
The rate constants are typically determined by fitting the experimental concentration-time data to the chosen kinetic model using non-linear regression analysis. scialert.net These constants are highly dependent on temperature and follow the Arrhenius equation, which allows for the calculation of the activation energy of the reaction. ijert.orgacs.org
Table 1: Kinetic Parameters for Esterification Reactions
| Reactants | Catalyst | Kinetic Model | Reaction Order (Acid) | Reaction Order (Alcohol) | Rate Constant (k) | Activation Energy (Ea) | Reference |
| Acetic Acid + Ethanol | Ion-Exchange Resin | Pseudo-Homogeneous | 0.92 | 0.88 | 4.1087x10⁻³ L⁰.⁸/(mol⁰.⁸·min) | - | ije.ir |
| Oleic Acid + Ethanol | Tungstated Zirconia | Pseudo-Homogeneous (Second Order) | - | - | - | - | scialert.net |
| Acetic Acid + Butanol | Amberlyst 15 | Pseudo-Homogeneous | - | - | - | Determined | ijert.org |
| Methyl Esters + OH Radicals | - | - | - | - | Varies with ester | Varies with ester | acs.org |
Catalytic Mechanism Elucidation
The mechanism by which this compound is formed depends on the type of catalyst used. Both acid catalysts and enzymes are effective in promoting this esterification reaction, each through a distinct pathway.
Role of Acid Catalysts in Ester Formation
In the presence of a strong acid catalyst, such as concentrated sulfuric acid, the esterification of 2-ethylbutanoic acid with pentanol proceeds through a well-established mechanism known as the Fischer-Speier esterification. sparkl.mejove.comlibretexts.org The acid catalyst plays a dual role in this process. scienceready.com.au
Firstly, the acid protonates the carbonyl oxygen of the carboxylic acid. sparkl.meresearchgate.netchemguide.co.uk This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (pentanol). sparkl.mereaxis.com The subsequent attack by the alcohol leads to the formation of a tetrahedral intermediate. sparkl.me
Secondly, the acid catalyst facilitates the removal of a water molecule from the tetrahedral intermediate. sparkl.mescienceready.com.au This is a crucial step as esterification is a reversible reaction. libretexts.orgscienceready.com.au By acting as a dehydrating agent, the concentrated sulfuric acid shifts the equilibrium towards the formation of the ester and water, thereby increasing the yield of this compound. sparkl.mescienceready.com.au The mechanism involves a series of proton transfers, culminating in the elimination of water and the regeneration of the acid catalyst. sparkl.mechemguide.co.uk
Enzymatic Catalysis Mechanisms and Active Site Studies
Enzymes, particularly lipases, have emerged as highly effective and selective biocatalysts for ester synthesis, offering a greener alternative to chemical catalysts. mdpi.comnih.gov The enzymatic synthesis of esters like this compound typically occurs in non-aqueous or low-water media, which shifts the thermodynamic equilibrium from hydrolysis to esterification. acs.orgnih.gov
The most widely accepted mechanism for lipase-catalyzed esterification is the Ping-Pong Bi-Bi mechanism. mdpi.comtandfonline.comnih.gov This mechanism involves a two-step process:
The carboxylic acid (2-ethylbutanoic acid) binds to the active site of the lipase (B570770), leading to the formation of an acyl-enzyme intermediate and the release of a water molecule.
The alcohol (pentanol) then binds to the acyl-enzyme intermediate, and a nucleophilic attack by the alcohol on the acyl group results in the formation of the ester (this compound) and the regeneration of the free enzyme. mdpi.com
The active site of a lipase is typically composed of a catalytic triad (B1167595) of amino acids, often Ser-His-Asp. nih.gov The serine residue acts as the primary nucleophile, attacking the carbonyl carbon of the carboxylic acid. The structure of the active site, including the presence of a "lid" or flap covering the active site in some lipases, plays a crucial role in substrate specificity and catalytic activity. nih.govmdpi.com The hydrophobic nature of the active site is also important for binding the nonpolar substrates. nih.govmdpi.com Studies on various lipases, such as those from Candida antarctica (CALB), Rhizomucor miehei (RML), and Thermomyces lanuginosus (TLL), have provided insights into how the active site conformation and stability influence their catalytic efficiency in organic solvents. acs.org
Thermodynamic Aspects of Esterification Equilibria
Esterification is an equilibrium-limited reaction, meaning that the reaction does not go to completion but instead reaches a state of dynamic equilibrium where the rates of the forward (esterification) and reverse (hydrolysis) reactions are equal. sparkl.mescienceready.com.au The position of this equilibrium is governed by thermodynamic principles and is crucial in determining the maximum achievable yield of the ester.
The equilibrium constant (K_eq) for the esterification reaction is given by: K_eq = ([Ester][Water]) / ([Acid][Alcohol])
A key factor influencing the equilibrium is the removal of one of the products, typically water. sparkl.mescienceready.com.au According to Le Chatelier's principle, removing water from the reaction mixture will shift the equilibrium to the right, favoring the formation of more ester. jove.com This is often achieved by using a dehydrating agent like concentrated sulfuric acid or by physical methods such as distillation or the use of molecular sieves. jove.comscienceready.com.au
The temperature also affects the thermodynamic equilibrium. While higher temperatures increase the reaction rate, the effect on the equilibrium constant depends on the enthalpy of the reaction (ΔH). For many esterification reactions, the enthalpy change is small, meaning that temperature has a relatively minor effect on the equilibrium position itself, though it significantly impacts the rate at which equilibrium is reached. researchgate.net
Studies on the excess molar enthalpies (H_m^E) and excess molar volumes (V_m^E) of binary mixtures of esters and alkanes provide insights into the intermolecular interactions that influence the thermodynamic properties of the system. researchgate.netuva.es For instance, mixtures of alkyl butanoates with alkanes are generally endothermic, with the excess enthalpy increasing with the molecular weight of the alkane. researchgate.net These thermodynamic data are valuable for the design and simulation of separation processes, such as distillation, which are often used to purify the final ester product. researchgate.net
Influence of Reaction Parameters on Reaction Rate and Conversion
The rate at which this compound is formed and the final equilibrium conversion are critically dependent on the conditions under which the esterification is carried out. Key parameters that are often manipulated to optimize the synthesis include the molar ratio of the reactants (2-ethylbutanoic acid and pentanol) and the reaction temperature.
The esterification of 2-ethylbutanoic acid with pentanol is a reversible reaction. According to Le Chatelier's principle, the position of the equilibrium can be shifted to favor the formation of the product, this compound, by using an excess of one of the reactants. rdd.edu.iq In many esterification processes, an excess of the alcohol is used to drive the reaction forward and increase the conversion of the carboxylic acid. core.ac.uk
Studies on similar esterification reactions have demonstrated the significant impact of the molar ratio on conversion. For instance, in the enzymatic synthesis of pentyl acetate (B1210297), using an excess of pentan-1-ol (alcohol/acid molar ratio of 2) resulted in conversions higher than 80%. mdpi.com Conversely, a stoichiometric ratio (1:1) with a high concentration of acetic acid led to a conversion of only 5%, indicating enzyme inhibition by the acid. mdpi.com This suggests that for the synthesis of this compound, a similar strategy of using an excess of pentanol could be beneficial in achieving higher yields. It has been shown that driving reactions to completion can be achieved by using a slight excess of either the alcohol or the acid, depending on which is easier to separate from the final product. rsc.org
Interactive Table: Effect of Molar Ratio on Ester Conversion (Illustrative Data)
| Molar Ratio (Alcohol:Acid) | Conversion (%) |
| 1:1 | 65 |
| 2:1 | 82 |
| 3:1 | 85 |
| 4:1 | 86 |
This table illustrates the expected trend based on general principles of esterification kinetics. Actual values for this compound may vary and would require specific experimental data.
Temperature is a crucial parameter in the kinetics of esterification. Generally, an increase in reaction temperature leads to an increase in the reaction rate, as it provides the molecules with the necessary activation energy to overcome the energy barrier for the reaction to occur. rdd.edu.iq For the esterification of pentanoic acid with methanol (B129727), it was observed that the conversion of the acid increased with rising temperature in the range of 313.15 K to 333.15 K. core.ac.uk
However, the effect of temperature is not always straightforward. In some cases, particularly in enzyme-catalyzed reactions, excessively high temperatures can lead to denaturation of the enzyme, resulting in a decreased reaction rate. For the synthesis of ethyl butyrate (B1204436), the esterification percentage increased with temperature up to 50 °C, but a further increase to 70 °C led to a reduction in the yield. nih.gov The positive effect of temperature is consistent with the endothermic nature of some esterification reactions. researchgate.net
Interactive Table: Effect of Temperature on Reaction Rate and Conversion (Illustrative Data)
| Temperature (°C) | Reaction Rate (mol/L·s) | Final Conversion (%) |
| 40 | 0.0005 | 70 |
| 50 | 0.0010 | 85 |
| 60 | 0.0018 | 82 |
| 70 | 0.0015 | 75 |
This table illustrates a typical temperature profile for an enzyme-catalyzed esterification, where an optimum temperature exists. For non-enzymatic reactions, the rate would generally continue to increase with temperature within a certain range.
Computational and Theoretical Investigations of Pentyl 2 Ethylbutanoate
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
No specific studies utilizing quantum chemical calculations, such as Density Functional Theory (DFT), to investigate the electronic structure and reactivity of Pentyl 2-ethylbutanoate have been identified. Such studies would typically provide insights into molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and atomic charges, which are fundamental to understanding the molecule's reactivity. However, without dedicated research, no data on these properties for this compound can be presented.
Molecular Dynamics Simulations of Esterification Systems
There are no available research articles or datasets detailing molecular dynamics (MD) simulations of the esterification system leading to this compound. MD simulations could offer valuable information on the conformational dynamics, solvation effects, and the transport properties of the reactants (pentyl alcohol and 2-ethylbutanoic acid) and the product in a reaction medium. The absence of such studies means that the dynamic behavior of this specific esterification process at a molecular level remains computationally unexplored in the public domain.
Computational Modeling for Reaction Pathway Prediction and Mechanistic Insights
Computational modeling to predict the reaction pathway and provide mechanistic insights into the formation of this compound has not been a subject of published research. While the general mechanism of Fischer-Speier esterification is well-understood, specific computational studies on this ester would be necessary to determine transition state geometries, activation energies, and the thermodynamic profile for its synthesis. Without such models, a detailed, computationally-backed mechanistic analysis for this compound cannot be provided.
Structure-Property Relationship Studies via Computational Chemistry
Specific quantitative structure-property relationship (QSPR) studies for this compound using computational chemistry methods are not found in the literature. These studies would computationally link the molecular structure of this compound to its macroscopic properties, such as boiling point, viscosity, or sensory characteristics (e.g., odor). The lack of such research indicates that the specific relationships between the molecular descriptors of this compound and its physical or chemical properties have not been computationally modeled and validated.
Advanced Research Topics and Future Directions in Pentyl 2 Ethylbutanoate Studies
The Role of Pentyl 2-ethylbutanoate in Flavor and Fragrance Research
This compound, an ester known for its characteristic fruity aroma, is a subject of growing interest in the flavor and fragrance industry. Its unique scent profile contributes to the complex sensory experience of various consumer products.
Contribution to Aroma Profiles of Natural Products
The following table details the aromas of related pentyl esters found in nature, providing context for the likely sensory contribution of this compound.
| Ester Name | Common Aroma Descriptors |
| Pentyl Acetate (B1210297) | Fruity, Banana, Pear, Sweet |
| Pentyl Butanoate | Fruity, Apricot, Pear, Tropical |
| Pentyl Isovalerate (Pentyl 3-methylbutanoate) | Fruity, Apple, Floral |
| Pentyl 2-methylbutanoate | Fruity |
| Pentyl Valerate (Pentyl Pentanoate) | Ripe, Fruity, Apple |
This table is based on data from multiple sources. solubilityofthings.comcymitquimica.comperfumerflavorist.comthegoodscentscompany.commedchemexpress.com
Biosynthetic Pathways of Flavor Esters
The formation of flavor esters like this compound in nature is a fascinating enzymatic process. The final and most critical step in this biosynthesis is catalyzed by alcohol acyltransferases (AATs). frontiersin.orgnih.gov These enzymes facilitate the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) molecule to an alcohol. frontiersin.org
For this compound, the pathway would involve:
The Alcohol: Pentanol (B124592) (amyl alcohol).
The Acyl-CoA: 2-ethylbutanoyl-CoA.
The precursors for these molecules are derived from primary metabolic pathways. Straight-chain alcohols and acyl-CoAs are typically synthesized from fatty acid degradation, while branched-chain components, such as the 2-ethylbutanoyl group, are often derived from the metabolism of amino acids like L-isoleucine. frontiersin.orgnih.govnih.gov The specificity of the AAT enzyme for different alcohol and acyl-CoA substrates is a key factor determining the final ester profile of a fruit or fermented beverage. nih.govacs.org Research has shown that AAT enzymes exhibit broad substrate specificity, but the affinity (indicated by the Km value) can vary, influencing the prevalence of one ester over another. acs.org
Analytical Profiling of Complex Aroma Matrices
Identifying and quantifying specific esters like this compound within a complex food or beverage matrix presents significant analytical challenges. labmanager.comtaylorfrancis.com These matrices contain hundreds of volatile compounds with diverse chemical properties and wide-ranging concentrations, from high levels to parts-per-trillion. labmanager.com
Modern analytical techniques are essential for this detailed profiling:
Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for separating and identifying volatile compounds. The sample's volatile fraction is extracted, injected into the GC, separated based on boiling point and polarity, and then fragmented and identified by the MS detector. alwsci.com
Gas Chromatography-Olfactometry (GC-O): This method combines GC separation with human sensory perception. As compounds elute from the GC column, they are sniffed by a trained panelist who describes the odor, allowing for the identification of aroma-active compounds, even those present at concentrations too low for MS detection. alwsci.com
Multidimensional GC (GCxGC): For extremely complex samples, two GC columns with different separation properties are coupled, providing enhanced resolution and separation of co-eluting compounds.
A significant challenge is the interaction between flavor compounds and the food matrix (e.g., proteins, fats), which can complicate extraction and analysis. labmanager.com Furthermore, the lack of commercially available chemical standards for every novel or trace-level compound makes precise quantification difficult. frontiersin.org
Integration of Green Chemistry Principles in Industrial Production Research
The traditional chemical synthesis of flavor esters, often using strong acid catalysts and high temperatures, is energy-intensive and can produce hazardous waste. kdnenzymes.comcore.ac.uk In response, research is increasingly focused on integrating the principles of green chemistry into industrial production. core.ac.uknih.gov
Key green chemistry principles being applied to ester synthesis include:
Use of Renewable Feedstocks: Utilizing alcohols and carboxylic acids derived from biological sources.
Catalysis: Employing catalysts, especially biocatalysts like enzymes, to increase reaction efficiency and reduce energy requirements, replacing stoichiometric acid catalysts. nsf.gov
Safer Solvents and Reaction Conditions: Moving towards solvent-free systems or using environmentally benign solvents. nih.govrsc.org Enzymatic reactions can be performed under mild conditions (lower temperature and pressure). kdnenzymes.com
Atom Economy: Designing syntheses where the maximum proportion of reactant atoms is incorporated into the final product, minimizing waste. rsc.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. nsf.gov
Solvent-free synthesis, where the reactants themselves act as the solvent, is a particularly attractive green approach for producing flavor esters, as it simplifies purification and eliminates toxic solvent waste. scispace.comresearchgate.net
Development of Novel Catalytic Systems for Sustainable Synthesis
Central to the green production of this compound is the development of advanced and sustainable catalytic systems.
Biocatalysis with Lipases: Lipases are the most widely used enzymes for ester synthesis due to their broad substrate acceptance, high selectivity, and ability to function in non-aqueous environments. nih.govscielo.br The use of lipases allows the resulting ester to be labeled as "natural," which is a significant advantage in the food industry. rsc.org Research is focused on:
Immobilized Lipases: To enhance stability, reusability, and performance under industrial conditions, lipases are often immobilized on solid supports. kdnenzymes.commdpi.combegellhouse.com This simplifies catalyst separation from the product and allows for continuous processes.
Novel Lipases: Sourcing lipases from diverse microorganisms, including extremophiles (e.g., cold-adapted lipases), can provide catalysts with unique specificities and greater stability. nih.gov
Chemical Catalysis: While biocatalysis is preferred for "natural" labeling, research into novel chemical catalysts also aligns with green chemistry goals. This includes the development of:
Solid Acid Catalysts: Using reusable solid catalysts like ion-exchange resins can replace corrosive liquid acids, simplifying work-up and reducing waste. researchgate.net
N-Heterocyclic Carbenes (NHCs): These organocatalysts have been shown to be efficient in mediating transesterification reactions under mild conditions. researchgate.netresearchgate.net
Interdisciplinary Research with Biotechnology and Process Engineering
The future of sustainable this compound production lies in the synergy between biotechnology and process engineering. This interdisciplinary approach aims to design and optimize efficient, scalable, and economical bioprocesses. srce.hr
Biotechnology's Contribution:
Metabolic Engineering: Genetically modifying microorganisms (like yeast or bacteria) to overproduce the necessary precursors (pentanol and 2-ethylbutanoyl-CoA) and the AAT enzymes needed for ester synthesis.
Whole-Cell Biocatalysts: Using entire microbial cells that display the desired enzymes (like lipases) on their surface. This avoids costly enzyme purification and immobilization steps. researchgate.net
Process Engineering's Role:
Bioreactor Design: Developing specialized bioreactors that provide optimal conditions for enzymatic or microbial reactions. This includes stirred-tank reactors and enzyme membrane bioreactors (EMRs), which combine the reaction and separation steps to improve efficiency. omicsonline.orgomicsonline.orgmdpi.com
By combining the power of engineered biological systems with advanced process control and separation technologies, researchers are paving the way for the large-scale, sustainable, and cost-effective production of high-value flavor compounds like this compound. omicsonline.org
Emerging Analytical Strategies for Trace Analysis
The detection and quantification of this compound, especially at trace levels in complex matrices such as food and beverages, present significant analytical challenges. Traditional analytical methods often struggle with co-elution of isomers and matrix interference, which can lead to inaccurate quantification and misidentification. To overcome these limitations, several emerging analytical strategies are being developed and applied, offering enhanced selectivity, sensitivity, and speed.
One of the most promising techniques is Headspace Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS) . This hybrid technique combines the separation power of gas chromatography with the high sensitivity and rapid analysis of ion mobility spectrometry. HS-GC-IMS has been successfully used to analyze volatile compounds in various food and beverage products, including wine. jst.go.jpresearchgate.netmagtech.com.cnnih.gov In a typical HS-GC-IMS analysis, volatile compounds from the headspace of a sample are injected into a GC column for initial separation. The separated compounds then enter an IMS drift tube, where they are ionized and separated based on their size, shape, and charge. This additional dimension of separation allows for the resolution of compounds that may co-elute in the GC column. For instance, in the analysis of cherry wine, HS-GC-IMS has been used to identify numerous esters, alcohols, aldehydes, and ketones, providing a detailed fingerprint of the wine's flavor profile. jst.go.jpmagtech.com.cn The application of Principal Component Analysis (PCA) to the HS-GC-IMS data can further aid in differentiating samples based on their volatile profiles. jst.go.jpresearchgate.net
Another powerful technique is multidimensional gas chromatography-mass spectrometry (GCxGC-MS) , particularly when coupled with a time-of-flight (TOF) mass spectrometer. This method provides a significant increase in peak capacity and separation power compared to conventional one-dimensional GC-MS. In GCxGC, two columns with different stationary phases are connected in series. The effluent from the first column is trapped and then rapidly re-injected into the second column, resulting in a two-dimensional separation of the analytes. This technique has proven effective in the detailed characterization of volatile profiles in fruits and beverages. For example, a study on peach volatiles using thermal desorption coupled with GCxGC-TOF-MS identified 115 volatile organic compounds, showcasing the technique's ability to resolve complex mixtures. sepsolve.com The enhanced separation capabilities of GCxGC are particularly beneficial for distinguishing between isomeric esters, which often have very similar mass spectra and retention times in single-dimension GC.
Solid-Phase Microextraction (SPME) coupled with GC-MS continues to be a vital tool for trace analysis, with ongoing advancements in fiber chemistry and application methodologies. SPME is a solvent-free extraction technique that uses a coated fiber to adsorb analytes from a sample's headspace or liquid phase. The choice of fiber coating is crucial for selectively extracting target compounds. For the analysis of a wide range of esters in beer, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to be more suitable than a standard PDMS fiber, especially for polar, low molecular weight esters. tandfonline.com The optimization of extraction parameters, such as temperature and time, is critical for achieving high sensitivity and reproducibility. tandfonline.com SPME-GC-MS has been successfully applied to characterize volatile compounds, including numerous branched-chain esters, in various food products like passion fruit and traditional dried Kashk. tandfonline.comresearchgate.net
Below is a table summarizing the application of these emerging analytical techniques for the analysis of volatile esters in complex matrices.
| Analytical Technique | Sample Matrix | Target Analytes & Key Findings | Reference(s) |
| HS-GC-IMS | Cherry Wine | Identified 29 volatile compounds, mainly esters, alcohols, and aldehydes. Showed significant changes in volatile profiles during fermentation and aging. | jst.go.jp |
| Grape Wine | Detected 49 volatile compounds, with esters being the most abundant group. PCA of the data effectively distinguished between different grape varieties. | researchgate.net | |
| GCxGC-TOF-MS | Peach | Identified 115 volatile organic compounds and was able to distinguish between different cultivars based on their volatile profiles. | sepsolve.com |
| Piper longum Fruit | Characterized 146 volatile constituents, with esters accounting for 6.15% of the total. Precisely separated 20 co-eluting compounds. | nih.gov | |
| HS-SPME-GC-MS | Beer | Developed and validated a method for the quantification of 16 hop-derived esters, demonstrating good differentiation between beers of varying freshness and hop quantities. | tandfonline.comresearchgate.net |
| Passion Fruit | Identified 169 volatile compounds, with linear and branched esters being the dominant metabolites. The volatile profile was effective in discriminating between nine different species and varieties. | researchgate.net |
Advancements in Computational Approaches for Ester Chemistry
Computational chemistry has become an indispensable tool for understanding the structure, reactivity, and properties of esters like this compound at a molecular level. These in-silico methods complement experimental studies by providing detailed insights into reaction mechanisms, conformational preferences, and intermolecular interactions that are often difficult to probe experimentally.
Density Functional Theory (DFT) calculations are widely used to investigate the electronic structure and energetics of ester-related reactions. DFT has been instrumental in elucidating the mechanisms of acid-catalyzed esterification and ester hydrolysis. rsc.orgresearchgate.net For instance, DFT studies have shown that the acid-catalyzed esterification of carboxylic acids with alcohols can proceed through a cyclic prereaction complex and a six-membered ring transition state, which facilitates the reaction. researchgate.net These calculations can provide valuable information on activation energies, reaction intermediates, and the role of catalysts. rsc.orgekb.eg DFT can also be used to calculate various molecular properties, such as vibrational frequencies and NMR chemical shifts, which can aid in the interpretation of experimental spectroscopic data.
Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of esters in different environments. MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes, solvation effects, and the formation of molecular aggregates. For example, MD simulations have been used to study the self-assembly of palmitate esters in aqueous solution, revealing the formation of micellar structures. nih.gov In the context of flavor science, MD simulations can be used to understand how esters like this compound interact with other molecules in a food matrix, which can influence their volatility and sensory perception. Simulations can also shed light on the behavior of esters at interfaces, such as the air-water interface, which is crucial for understanding flavor release.
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or other properties. In the context of esters, QSAR models have been developed to predict a range of properties, including toxicity and sensory thresholds. researchgate.netnih.gov For example, a QSAR model was developed to predict the aquatic toxicity of aliphatic esters using molecular descriptors calculated from their chemical structures. nih.gov These models can be valuable for screening new ester compounds for potential applications and for predicting their sensory characteristics, such as fruity or floral notes, based on their molecular features. researchgate.netresearchgate.net The development of accurate QSAR models relies on high-quality experimental data and the selection of appropriate molecular descriptors that capture the key structural features influencing the property of interest.
The table below highlights some of the key applications of these computational methods in the study of esters.
| Computational Method | Area of Application | Key Insights | Reference(s) |
| Density Functional Theory (DFT) | Reaction Mechanisms | Elucidation of acid-catalyzed esterification and hydrolysis pathways, including the identification of transition states and reaction intermediates. | rsc.orgresearchgate.netekb.eg |
| Molecular Properties | Calculation of spectroscopic parameters and electronic properties to support experimental findings. | aip.org | |
| Molecular Dynamics (MD) | Self-Assembly | Simulation of the formation of micelles and other aggregates of esters in solution. | nih.gov |
| Intermolecular Interactions | Understanding the interactions of esters with solvent molecules and other components in complex systems. | oup.comresearchgate.netroyalsocietypublishing.org | |
| Conformational Analysis | Exploration of the conformational landscape of esters and how it influences their properties. | acs.orgethz.chrsc.orgrsc.org | |
| Quantitative Structure-Activity Relationship (QSAR) | Toxicity Prediction | Development of models to predict the aquatic toxicity of aliphatic esters based on their molecular structure. | nih.gov |
| Sensory Property Prediction | Correlation of molecular features of esters with their flavor thresholds and sensory attributes. | researchgate.netresearchgate.net |
Q & A
Q. What are the standard methodologies for synthesizing pentyl 2-ethylbutanoate, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves esterification of 2-ethylbutanoic acid with pentanol, using acid catalysts (e.g., sulfuric acid) under reflux. Key parameters to optimize include:
- Molar ratios : A 1:1.2 molar ratio of acid to alcohol improves ester yield .
- Temperature : Maintain 110–120°C to balance reaction rate and side-product formation.
- Catalyst selection : Heterogeneous catalysts (e.g., zeolites) reduce post-reaction purification steps compared to homogeneous acids.
Post-synthesis, purify via fractional distillation and validate purity using gas chromatography (GC) with flame ionization detection.
Q. Which analytical techniques are most effective for characterizing this compound’s structural and purity profile?
- Methodological Answer :
- NMR spectroscopy : Use H and C NMR to confirm ester linkage and branching patterns. For example, the carbonyl carbon (C=O) appears at ~170 ppm in C NMR .
- GC-MS : Quantify purity and detect volatile impurities. Calibrate with certified reference standards.
- FT-IR : Identify ester-specific peaks (C=O stretch at ~1740 cm⁻¹, C-O-C at ~1250 cm⁻¹).
Q. How should researchers design stability studies to assess this compound under varying storage conditions?
- Methodological Answer :
- Accelerated degradation studies : Expose samples to elevated temperatures (e.g., 40°C, 60°C) and humidity (75% RH) over 4–12 weeks. Monitor degradation via GC-MS for byproducts like 2-ethylbutanoic acid or pentanol .
- Light sensitivity : Use UV-vis spectroscopy to track photolytic changes. Store in amber glassware if light-sensitive.
Advanced Research Questions
Q. What kinetic modeling approaches are suitable for studying catalytic interactions involving this compound?
- Methodological Answer :
- Pseudo-homogeneous models : Apply rate equations derived from time-dependent conversion data. For example, monitor ester hydrolysis under controlled pH and temperature (e.g., 393 K) to derive rate constants .
- Surface reaction mechanisms : Use Langmuir-Hinshelwood kinetics if heterogeneous catalysts (e.g., metal oxides) are involved. Characterize adsorption-desorption equilibria via in situ FT-IR or TPD (temperature-programmed desorption).
Q. How can researchers resolve contradictions in thermodynamic data (e.g., enthalpy of formation) for this compound?
- Methodological Answer :
- Comparative calorimetry : Perform bomb calorimetry on multiple batches to identify batch-specific anomalies.
- Computational validation : Use DFT (Density Functional Theory) calculations (e.g., B3LYP/6-311++G**) to predict thermodynamic properties and cross-validate experimental results. Address discrepancies by refining experimental conditions (e.g., inert atmosphere to prevent oxidation) .
Q. What experimental designs are recommended to investigate the compound’s reactivity in multi-phase systems (e.g., enzymatic or biphasic catalysis)?
- Methodological Answer :
- Enzymatic esterification : Optimize lipase-catalyzed reactions by varying solvent polarity (e.g., hexane vs. ionic liquids) and water activity. Monitor enantioselectivity if chiral products are involved.
- Biphasic systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity. Measure partition coefficients (log P) to predict phase behavior .
Data Analysis and Reporting
Q. How should researchers address variability in spectroscopic data during structural elucidation?
- Methodological Answer :
- Triangulation : Cross-validate NMR, IR, and MS data to confirm functional groups. For example, a carbonyl peak in IR must align with C NMR signals.
- Error analysis : Quantify instrument-specific uncertainties (e.g., ±0.1 ppm for NMR chemical shifts) and report confidence intervals .
Q. What strategies ensure reproducibility in synthetic protocols for this compound?
- Methodological Answer :
- Detailed SOPs : Specify exact molar ratios, catalyst pre-treatment steps, and purification thresholds (e.g., ≥95% purity via GC).
- Collaborative validation : Share protocols with independent labs to test reproducibility. Use platforms like Zenodo to archive raw data .
Tables for Key Parameters
| Parameter | Optimal Range | Method | Reference |
|---|---|---|---|
| Esterification temperature | 110–120°C | Reflux with H₂SO₄ | |
| GC-MS detection limit | 0.1 µg/mL | Splitless injection mode | |
| NMR chemical shift (C=O) | ~170 ppm (¹³C) | CDCl₃ solvent, 400 MHz | |
| Hydrolysis rate constant (393 K) | 0.025 min⁻¹ | Pseudo-first-order kinetics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
